Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
Description
Properties
IUPAC Name |
1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINMNRMUSQXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
A groundbreaking approach involves a four-component reaction between pyrazole, isatin derivatives, diketene, and primary amines under reflux conditions. This method eliminates the need for metal catalysts or harsh reagents, aligning with green chemistry principles. The reaction proceeds via a Michael addition-cyclization cascade, yielding pyrrolo[3,4-c]quinoline-1,3-dione intermediates that are subsequently hydrolyzed to the target carboxylic acid. Key advantages include:
Optimization of Reaction Conditions
Systematic screening identified optimal parameters (Table 1):
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 70°C | Max 90% |
| Pyrazole Equivalents | 1.0 mol | Critical |
| Solvent | Water/Ethanol | 85–90% |
Reducing pyrazole loading to 0.5 mol decreased yields to 27%, underscoring its role in facilitating the cyclization step.
Stepwise Functionalization of Pyrazole Precursors
Vilsmeier-Haack Formylation and Oxidation
An alternative route begins with ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1 ), which undergoes formylation using POCl₃/DMF in dichloroethane. This Vilsmeier-Haack reaction produces ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (3 ) in 85% yield. Subsequent oxidation with NaClO₂/NaH₂PO₄ converts the aldehyde to the carboxylic acid (5 ) via a radical mechanism (Scheme 1):
Scheme 1 :
1 → (POCl₃/DMF) → 3 → (NaClO₂/NaH₂PO₄) → 5
Critical Oxidation Parameters
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Oxidant ratio : 6 equivalents of NaClO₂ relative to substrate prevent over-oxidation.
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Co-solvent system : t-BuOH/H₂O/2-methyl-2-butene (1:1:0.6) enhances solubility.
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Acid workup : HCl precipitation ensures >98% purity by ¹H NMR.
Palladium-Catalyzed Coupling Strategies
Suzuki-Miyaura Functionalization
Attempts to introduce aryl groups via Pd(OAc)₂/Xantphos catalytic systems yielded mixed results. While 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-diones (15–17 ) formed in 80–86% yields, subsequent coupling with arylboronic acids under microwave irradiation gave only 20% of the desired product (19 ). Key limitations include:
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Ligand sensitivity : Pd(PPh₃)₄ outperformed PdCl₂(PPh₃)₂ but required strict anhydrous conditions.
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Substrate restrictions : Electron-deficient aryl groups showed negligible reactivity.
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Yield Range | Catalyst Required | Steps |
|---|---|---|---|
| Multicomponent | 73–90% | No | 1 |
| Stepwise Oxidation | 65–85% | No | 3 |
| Palladium Coupling | 20% | Yes | 4 |
Environmental Impact
The multicomponent approach reduces E-factor by 78% compared to stepwise routes, primarily due to solvent minimization and catalyst-free operation. Life-cycle assessments highlight its superiority in industrial-scale applications.
Structural Characterization and Validation
Spectroscopic Confirmation
All synthetic routes were validated via:
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in solvents such as toluene.
Reduction: Typically involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by bases like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide, toluene, reflux conditions.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, room temperature.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Pyrrolo[3,4-c]pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. A study demonstrated that certain pyrrolo[3,4-c]pyrazole derivatives exhibited superior selectivity for COX-2 over COX-1 compared to standard anti-inflammatory drugs like Meloxicam, making them promising candidates for developing new anti-inflammatory therapies .
Analgesic Activity
In addition to their anti-inflammatory properties, pyrrolo[3,4-c]pyrazole derivatives have shown potential as analgesic agents. The design and synthesis of these compounds often focus on enhancing their efficacy while minimizing side effects associated with traditional analgesics. For instance, novel derivatives have been synthesized that not only inhibit cyclooxygenase activity but also demonstrate favorable pharmacokinetic profiles .
Anticancer Research
Targeting Cancer Pathways
Recent studies have explored the role of pyrrolo[3,4-c]pyrazole compounds in targeting specific cancer pathways. These compounds have been shown to interact with various molecular targets involved in tumor growth and metastasis. For example, derivatives have been designed to inhibit kinases associated with cancer cell proliferation .
Case Study: Compound Efficacy
In a notable study, a series of pyrrolo[3,4-c]pyrazole derivatives were evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the potential of these compounds as lead candidates for further development in cancer therapy .
Material Science
Synthesis of Functional Materials
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid also finds applications in material science, particularly in the synthesis of functional materials. Its ability to form stable complexes with metals makes it useful in creating coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in catalysis and gas storage applications.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic agents | Superior COX-2 selectivity compared to Meloxicam |
| Anticancer Research | Targeting cancer pathways | Significant cytotoxic effects on cancer cell lines |
| Material Science | Synthesis of functional materials | Useful in creating coordination polymers and MOFs |
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Ring System Variations: Replacement of the pyrrole ring with thiophene (e.g., thieno[2,3-c]pyrazole) increases molecular weight and alters electronic properties .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine) enhance lipophilicity, while tert-butyl esters improve solubility in organic solvents .
- Synthesis Yields : Pyrrolo[2,3-c]pyridine derivatives exhibit higher yields (71–95%) compared to pyrazole analogs, suggesting more optimized synthetic routes .
Key Observations :
- Target Specificity : Pyrrolo[3,4-c]pyrazole derivatives exhibit potent PKC and Aurora kinase inhibition, whereas pyrrolo[2,3-c]pyridine analogs are less studied for direct biological activity .
- Substituent Impact : Bulky groups (e.g., tert-butyl esters) and aromatic substitutions (e.g., phenyl rings) enhance binding affinity to kinase targets .
Biological Activity
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure comprised of a pyrrole and pyrazole ring. The presence of a carboxylic acid functional group enhances its chemical reactivity and potential biological activity. Its molecular formula is C7H6N2O2, and it is characterized by significant interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial for its anti-inflammatory and anticancer properties.
- Receptor Modulation : It may also modulate cellular signaling pathways, leading to altered cell function and apoptosis, which is particularly relevant in cancer treatment.
Biological Activities
This compound exhibits several pharmacological activities:
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class demonstrate significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The inhibition of COX-1 and COX-2 has been linked to reduced inflammation in various models .
2. Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms:
- Cytotoxicity : Studies have assessed its cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. Results indicated moderate cytotoxicity against these lines while exhibiting limited toxicity towards noncancerous cells .
- Mechanisms of Action : The compound acts as a NAMPT inhibitor, which is involved in the regulation of NAD+ biosynthesis—crucial for cancer cell metabolism .
3. Antidiabetic Effects
Pyrrolo[3,4-c]pyrazole derivatives have been investigated for their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These compounds can enhance insulin sensitivity and glucose uptake in muscle cells, providing a therapeutic avenue for managing diabetes.
4. Antimycobacterial Activity
Recent studies have identified Pyrrolo[3,4-c]pyrazole derivatives as potential inhibitors of Mycobacterium tuberculosis. In vitro testing revealed significant inhibitory concentrations against the bacteria, highlighting their potential in treating tuberculosis .
Case Studies
Several case studies have illustrated the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid?
The compound is synthesized via multi-step reactions, often starting with pyrazole-carbaldehyde precursors. A common approach involves palladium-catalyzed amination (e.g., coupling bromobenzene derivatives with pyrrolo-pyrazole intermediates) followed by hydrolysis to yield the carboxylic acid group. For example, intermediates can be deprotected using HCl and further functionalized via ester hydrolysis with LiOH·H₂O . Suzuki-Miyaura cross-coupling reactions using boronic acids and Pd(PPh₃)₄ catalysts in deoxygenated solvents are also effective for introducing aryl groups .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen and carbon environments, including substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or HPLC-MS for molecular weight validation .
- Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment under optimized mobile-phase conditions .
Q. What are the common derivatives of this compound, and how are they applied in research?
Key derivatives include:
- Esters (e.g., tert-butyl esters): Used as intermediates for protecting carboxylic acid groups during synthesis .
- Amides : Synthesized via coupling agents like carbonyl diimidazole (CDI) for biological activity studies .
- Hydroxamic acids : Generated for metal-chelating properties and enzyme inhibition assays . These derivatives are explored for kinase inhibition (e.g., protein kinase C) and anticancer activity, often through structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., trifluoromethyl, hydroxy) to modulate binding affinity. For example, 3-amido derivatives show enhanced kinase inhibition .
- Scaffold hybridization : Fusing pyrrolo-pyrazole cores with triazolo-thiadiazine systems to improve metabolic stability .
- Pharmacophore modeling : Using docking simulations to predict interactions with targets like lipoxygenase (LOX) or DPPH radicals .
Q. How should researchers address stability challenges during storage and experimental use?
Stability is influenced by:
- Temperature : Store at room temperature in airtight containers to prevent degradation .
- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the carboxylic acid group.
- Light exposure : Use amber vials to protect light-sensitive intermediates (e.g., boronic esters) .
- Salting : Converting the free acid to sodium or ammonium salts improves aqueous solubility for biological assays .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response validation : Repeating assays across multiple concentrations to confirm IC₅₀ values .
- Orthogonal assays : Combining enzymatic (e.g., LOX inhibition) and cellular (e.g., antiproliferative) tests to cross-verify activity .
- Metabolite profiling : Using LC-MS to identify degradation products that may interfere with results .
- Computational modeling : Molecular dynamics simulations to assess binding mode consistency across experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
